molecular formula C18H13FN2O4 B4582162 N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE

N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B4582162
M. Wt: 340.3 g/mol
InChI Key: ZSPOPKVWDNUULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzodioxole moiety, a fluorophenyl group, and an isoxazolecarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using 4-fluoronitrobenzene as a starting material.

    Construction of the Isoxazole Ring: The isoxazole ring is synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Amidation Reaction: The final step involves the coupling of the isoxazole derivative with an amine to form the isoxazolecarboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H~2~)

    Substitution: Amines, thiols, base catalysts

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Amines and other reduced forms of the compound.

    Substitution Products: Derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N5-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins could contribute to its antimicrobial or anticancer properties.

Comparison with Similar Compounds

N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE can be compared with other similar compounds, such as:

    N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENYL)-5-ISOXAZOLECARBOXAMIDE: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.

    N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE: Contains a methoxy group, potentially affecting its solubility and interaction with molecular targets.

The uniqueness of N5-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O4/c19-13-4-2-12(3-5-13)14-8-17(25-21-14)18(22)20-9-11-1-6-15-16(7-11)24-10-23-15/h1-8H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPOPKVWDNUULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE
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N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE
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N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE
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N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE
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N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE
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N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE

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